![molecular formula C13H20ClNO B5859453 2-(2-chloro-6-methylphenoxy)-N,N-diethylethanamine CAS No. 2453-15-8](/img/structure/B5859453.png)
2-(2-chloro-6-methylphenoxy)-N,N-diethylethanamine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves specific reactions under controlled conditions. For instance, chloromethylphosphonic dichloride reacts with o-aminophenol in the presence of triethylamine to form related chloromethyl- and diethylaminomethyl-spirobenzo-1,3,2-oxazaphospholines (Terent’eva et al., 2001). Another example is the synthesis of clomiphene, a structurally related compound, highlighting the necessity of a free radical inhibitor in the reaction medium (Rao & Cessac, 1985).
Molecular Structure Analysis
Studies on molecular structure often utilize spectroscopic techniques and X-ray crystallography. For instance, the spectroscopic study and structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol were characterized using various techniques, including FT-IR, NMR, and UV-vis spectroscopy (Unver et al., 2009). The crystal structure reveals specific spatial arrangements and bond lengths, providing insights into the compound's physical and chemical behavior.
Chemical Reactions and Properties
Chemical reactions of 2-(2-Chloro-6-methylphenoxy)-N,N-diethylethanamine and related compounds often involve complex interactions with other chemicals. For example, the reaction of ortho-(N-benzylidene)aminophenol with chlorophosphites forms various oxazaphosphorinanes, showcasing the compound's reactivity under different conditions (Dimukhametov et al., 2001).
properties
IUPAC Name |
2-(2-chloro-6-methylphenoxy)-N,N-diethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-4-15(5-2)9-10-16-13-11(3)7-6-8-12(13)14/h6-8H,4-5,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKQNNABMGKDOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC=C1Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213862 |
Source
|
Record name | Ethanamine, 2-(2-chloro-6-methylphenoxy)-N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001213862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2453-15-8 |
Source
|
Record name | Ethanamine, 2-(2-chloro-6-methylphenoxy)-N,N-diethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2453-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, 2-(2-chloro-6-methylphenoxy)-N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001213862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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